Grp94 Inhibitor-1

CAS No.:

Cat. No.: VC7244315

Molecular Formula: C22H28N2O2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28N2O2 |

|---|---|

| Molecular Weight | 352.5 g/mol |

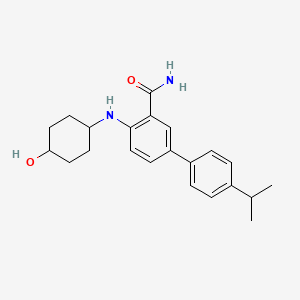

| IUPAC Name | 2-[(4-hydroxycyclohexyl)amino]-5-(4-propan-2-ylphenyl)benzamide |

| Standard InChI | InChI=1S/C22H28N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,18-19,24-25H,8-11H2,1-2H3,(H2,23,26) |

| Standard InChI Key | JMGDXIHGWTVBMX-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N |

Introduction

Chemical and Pharmacological Profile of Grp94 Inhibitor-1

Structural Characteristics

Grp94 Inhibitor-1 (C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>; MW 352.47 g/mol) features a resorcinylic benzyl imidazole scaffold optimized for ER permeability and target engagement . The compound's solubility profile permits formulation in DMSO at 250 mg/mL (709.28 mM), with recommended storage at -20°C for ≤1 month or -80°C for ≤6 months to maintain stability .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2234897-35-7 |

| Molecular Formula | C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub> |

| Molecular Weight | 352.47 g/mol |

| Solubility (DMSO) | 709.28 mM |

| IC<sub>50</sub> (Grp94) | 2 nM |

| Selectivity (vs Hsp90α) | >1,000-fold |

Target Engagement Specificity

Comparative crystallography studies demonstrate that Grp94 Inhibitor-1 induces paralog-specific conformational changes in the ATP-binding domain. While Hsp90α maintains a closed lid structure upon inhibitor binding, Grp94 undergoes 4.3 Å displacement of Phe199, exposing a secondary binding pocket (Site 2) that accommodates the resorcinylic ester moiety . This structural rearrangement, coupled with benzyl imidazole insertion into Site 1, underlies the compound's exceptional selectivity profile .

Mechanistic Insights into Grp94 Inhibition

Allosteric Modulation of Chaperone Function

Grp94 Inhibitor-1 exploits structural plasticity in the Grp94 N-terminal domain through a dual-pocket binding mechanism:

-

Site 1 Occupation: The benzyl imidazole group inserts into a hydrophobic pocket bordered by Trp223, Val211, and Phe199, forming π-π interactions with Phe195 .

-

Site 2 Engagement: Conformational changes induced by Site 1 binding expose a secondary cleft that accommodates the resorcinylic scaffold in a flipped "chloro-out" orientation, stabilized by hydrogen bonds with Asp93 and water-mediated interactions .

This dual engagement disrupts ATPase activity (IC<sub>50</sub> = 2 nM) and prevents client protein maturation, particularly affecting integrin subunits α2 and αL that require Grp94 for proper folding .

Client Protein Specificity

In Panc1 pancreatic carcinoma cells, 36-hour treatment with 1–5 μM Grp94 Inhibitor-1 reduces surface expression of:

-

Integrin α2: 58% reduction at 5 μM (p < 0.01 vs control)

Notably, cytoplasmic Hsp90α-dependent clients remain unaffected, confirming target specificity .

| Parameter | 10 mg/kg Reduction | 30 mg/kg Reduction |

|---|---|---|

| Disease Activity Index | 42%* | 67%** |

| Serum TNFα | 38%* | 61%** |

| Colonic IL-6 | 45%* | 73%** |

| Nuclear p65 Expression | 29%* | 58%** |

*p < 0.05, **p < 0.01 vs vehicle control

Mechanistically, treatment suppressed NF-κB activation (58% p65 reduction) and cytokine production without affecting colon length, suggesting immunomodulatory rather than tissue-reparative effects .

Cancer-Relevant Pathway Modulation

In pancreatic cancer models, Grp94 inhibition:

-

Disrupts α2β1 integrin-mediated adhesion to collagen IV (IC<sub>50</sub> = 1.2 μM)

-

Reduces hypoxia-inducible factor 1α (HIF-1α) stabilization under low oxygen conditions

-

Sensitizes cells to gemcitabine (2.3-fold reduction in IC<sub>50</sub>)

Structural Basis of Paralog Selectivity

Comparative Binding Mode Analysis

High-resolution co-crystal structures (Hsp90α: 1.79 Å; Grp94: 2.75 Å) reveal key selectivity determinants:

Table 3: Structural Differentiation Features

| Feature | Grp94-Inhibitor Complex | Hsp90α-Inhibitor Complex |

|---|---|---|

| Resorcinol Orientation | Flipped (chloro-out) | Standard (chloro-in) |

| Phe199 Position | 4.3 Å displacement | No movement |

| Site 2 Accessibility | Fully exposed | Sterically blocked |

| π-Stacking Interactions | Phe195 benzyl-imidazole | Phe138 edge-to-face |

The Grp94-specific conformational changes create a 128 Å<sup>3</sup> expansion in binding cavity volume compared to Hsp90α, enabling accommodation of the flipped resorcinylic scaffold .

Implications for Drug Design

The revealed binding poses suggest strategies for enhancing paralog selectivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume